N,N-DI(SEC-BUTYL)-N'-CYCLOHEXYLUREA

Description

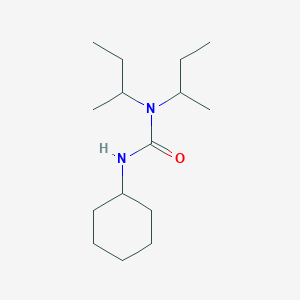

N,N-Di(sec-butyl)-N'-cyclohexylurea is a urea derivative characterized by two sec-butyl groups attached to one nitrogen atom and a cyclohexyl group attached to the adjacent nitrogen atom. Its molecular formula is C₁₄H₃₀N₂O, with an approximate molecular weight of 242.4 g/mol (calculated). This compound is cataloged under the ChemBridge ID 9049686 and is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate or screening compound in drug discovery .

Properties

IUPAC Name |

1,1-di(butan-2-yl)-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O/c1-5-12(3)17(13(4)6-2)15(18)16-14-10-8-7-9-11-14/h12-14H,5-11H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPGADVRMVHYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA typically involves the reaction of cyclohexyl isocyanate with sec-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexyl isocyanate} + \text{sec-butylamine} \rightarrow \text{N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA} ]

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.

Mechanism of Action

The mechanism of action of N,N-DI(SEC-BUTYL)-N’-CYCLOHEXYLUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This can result in various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Derivatives

Key Structural Features and Substituent Effects

Urea derivatives are defined by their (R₁R₂N)–CO–(R₃R₄N) backbone. Substituents on the nitrogen atoms dictate physical properties, reactivity, and applications. Below is a comparative analysis of N,N-Di(sec-butyl)-N'-cyclohexylurea with structurally related compounds:

Table 1: Comparative Analysis of Urea Derivatives

Substituent-Driven Property Differences

- Lipophilicity: The sec-butyl groups in this compound increase lipophilicity compared to DCU’s cyclohexyl groups. This property may favor membrane permeability in biological systems or compatibility with nonpolar solvents.

- Electronic Effects : Selenylureas (e.g., D6) exhibit distinct electronic profiles due to selenium’s polarizability, enabling unique reactivity in catalytic or medicinal contexts .

Research Findings and Trends

- Steric vs. Electronic Trade-offs : Bulky substituents like sec-butyl improve solubility in organic phases but may limit crystallinity or biological target engagement.

- Toxicity Considerations: Nitrosated ureas (e.g., N-Methyl-N-nitrosourea) highlight the importance of substituent choice, as nitroso groups confer carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.